4-Fluoro-2-phenylpyrrolidine
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Overview
Description
4-Fluoro-2-phenylpyrrolidine is a chemical compound with the molecular formula C10H12FN It is a fluorinated derivative of pyrrolidine, featuring a phenyl group and a fluorine atom attached to the pyrrolidine ring
Mechanism of Action
Mode of Action
It is known that fluorinated compounds often exhibit unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .
Biochemical Pathways
Fluorinated compounds can have a wide range of effects on biochemical pathways, depending on their specific structure and the nature of their interaction with biological targets .
Pharmacokinetics
Fluorinated compounds are generally known for their metabolic stability, which can enhance their bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring is a common structure in many biologically active compounds . The fluorine atom at the 4-position of the pyrrolidine ring is thought to enhance certain biochemical effects
Cellular Effects
Some studies suggest that fluorinated pyrrolidine derivatives can have significant effects on neuronal cells . These effects may include changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Fluoro-2-phenylpyrrolidine are not well characterized. It is known that fluorinated pyrrolidine derivatives can be metabolized in the body, potentially involving various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-phenylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-phenylpyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: KF or CsF in DMF at elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Fluoro-2-phenylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
2-Phenylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Chloro-2-phenylpyrrolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
4-Bromo-2-phenylpyrrolidine:
Uniqueness: 4-Fluoro-2-phenylpyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased metabolic stability and lipophilicity. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-phenylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYKXCVQYRLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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